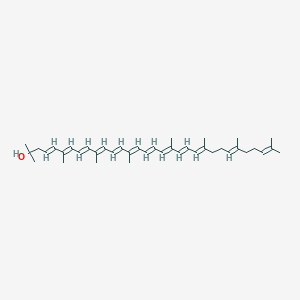

Demethylspheroidene

Description

Demethylspheroidene is a bacterial carotenoid integral to the photosynthetic apparatus of purple nonsulfur bacteria, such as Rhodobacter sphaeroides and Rhodobaca bogoriensis. It is synthesized via the spheroidene pathway, where the enzyme CrtD (hydroxyneurosporene desaturase) catalyzes the desaturation of hydroxyneurosporene to form this compound . This compound serves as a critical intermediate before O-methylation by CrtF (this compound O-methyltransferase) converts it into spheroidene . Mutations in the crtF gene result in the accumulation of this compound, as observed in Rhodopseudomonas capsulata and Rhodobium sulfidophilum . Its structural formula (C₄₀H₅₈O) distinguishes it from methylated derivatives like spheroidene (C₄₁H₆₀O) .

Properties

Molecular Formula |

C40H58O |

|---|---|

Molecular Weight |

554.9 g/mol |

IUPAC Name |

(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-4,6,8,10,12,14,16,18,20,22,26,30-dodecaen-2-ol |

InChI |

InChI=1S/C40H58O/c1-33(2)19-13-22-36(5)25-16-28-37(6)26-14-23-34(3)20-11-12-21-35(4)24-15-27-38(7)29-17-30-39(8)31-18-32-40(9,10)41/h11-12,14-15,17-21,23-27,29-31,41H,13,16,22,28,32H2,1-10H3/b12-11+,23-14+,24-15+,29-17+,31-18+,34-20+,35-21+,36-25+,37-26+,38-27+,39-30+ |

InChI Key |

IKOGZSUEGBDVQU-XZXJNJSQSA-N |

SMILES |

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)O)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/CC(C)(C)O)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)O)C)C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Key Compounds :

Demethylspheroidene (C₄₀H₅₈O): Lacks a methyl group at the C1 position, making it a hydroxylated intermediate .

Spheroidene (C₄₁H₆₀O): Methylated derivative of this compound, synthesized via CrtF .

Spirilloxanthin (C₄₂H₆₀O₂): A di-methoxy end product with extended conjugation, formed through additional desaturation and methylation steps .

Hydroxyneurosporene (C₄₀H₅₈O): Immediate precursor to this compound, hydroxylated at C1 .

Pathway Specificity :

- gelatinosus, confirming that desaturation precedes methylation in spheroidene biosynthesis .

Ecological and Physiological Roles

- This compound: Predominates in anaerobic phototrophic cultures of Rhodobaca bogoriensis, where it constitutes ~50% of total carotenoids . Its accumulation in crtA mutants (Rhodobium sulfidophilum) suggests a regulatory link between carotenoid and bacteriochlorophyll synthesis .

- Spheroidene: Dominates in wild-type R. sphaeroides under anaerobic conditions but is replaced by spheroidenone (oxidized form) in aerobic environments .

- Spirilloxanthin :

Taxonomic Distribution

Table 2: Occurrence in Bacterial Species

Enzymatic and Genetic Insights

- CrtD (3,4-desaturase) :

- CrtF (O-methyltransferase) :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.